2-(3,5-dimethoxy-4-{[5-(methoxycarbonyl)-2-furyl]methoxy}phenyl)-1,3-thiazolidine-4-carboxylic acid
Overview
Description
2-(3,5-dimethoxy-4-{[5-(methoxycarbonyl)-2-furyl]methoxy}phenyl)-1,3-thiazolidine-4-carboxylic acid is a useful research compound. Its molecular formula is C19H21NO8S and its molecular weight is 423.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 423.09878780 g/mol and the complexity rating of the compound is 564. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
Thiazolidine derivatives have been synthesized and characterized, offering insights into their structural and spectral properties. For instance, the synthesis of thiazolidine-2,4-dicarboxylic acid and its esters through condensation processes highlights the versatility and reactivity of thiazolidine frameworks. These compounds have been studied for their in-solution behavior and regioselective cyclocondensation, showcasing their potential in synthetic chemistry and as precursors for further chemical transformations (Refouvelet et al., 1994).
Catalytic and Spectral Properties
The catalytic and spectral properties of 1,3-thiazolidines have also been explored. Research on 2-aryl- and 2-furyl-4-carboxy-1,3-thiazolidines reveals their existence in solution as equilibriums of neutral and zwitter-ion forms. The study extends to their use as ligands in rhodium complexes for acetophenone hydrosilylation, demonstrating the influence of substituents on catalytic activity and offering potential applications in asymmetric synthesis and catalysis (Skvortsov et al., 2010).
Antimicrobial Activity
Linked heterocyclics containing thiazolidin-4-one derivatives have been synthesized and evaluated for their antimicrobial activity. These compounds, featuring pyrazole-pyrimidine-thiazolidin-4-one structures, have been tested against a variety of Gram-positive and Gram-negative bacteria, as well as fungi. Certain derivatives demonstrated significant inhibitory activity, indicating their potential as leads for the development of new antimicrobial agents (Reddy et al., 2010).
Antimicrobial and Antifungal Activity
Novel thiazolidine-2,4-dione carboxamide and amino acid derivatives have been synthesized and tested for their antimicrobial and antifungal activities. These derivatives showed varying degrees of activity against bacteria and fungi, with some exhibiting moderate antibacterial activity against Gram-negative bacteria and antifungal activity. This research underscores the potential of thiazolidine derivatives in the development of new antimicrobial and antifungal agents (Alhameed et al., 2019).
Properties
IUPAC Name |
2-[3,5-dimethoxy-4-[(5-methoxycarbonylfuran-2-yl)methoxy]phenyl]-1,3-thiazolidine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO8S/c1-24-14-6-10(17-20-12(9-29-17)18(21)22)7-15(25-2)16(14)27-8-11-4-5-13(28-11)19(23)26-3/h4-7,12,17,20H,8-9H2,1-3H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOSCMJLFLVHKFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OCC2=CC=C(O2)C(=O)OC)OC)C3NC(CS3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO8S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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